![molecular formula C19H23ClN4O2S B256365 5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine](/img/structure/B256365.png)
5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, bacteria, and parasites. It also modulates the activity of various neurotransmitters and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth and biofilm formation, and reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine in lab experiments include its high potency and selectivity, as well as its broad-spectrum activity against various diseases. However, its limitations include its potential toxicity and side effects, as well as the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research on 5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine. These include the development of novel derivatives with improved potency and selectivity, the investigation of its potential applications in the treatment of other diseases, and the determination of its optimal dosage and administration for clinical use.
In conclusion, 5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine is a promising chemical compound that has shown significant potential in the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop safe and effective treatments for various diseases.
Synthesemethoden
The synthesis of 5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine involves the reaction of 2-thiouracil with 4-(4-methoxyphenyl)piperazine-1-carboxylic acid, followed by the addition of propylthiol and chloroacetyl chloride. The reaction mixture is then heated and stirred to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit significant activity against cancer cells, bacterial infections, and parasitic diseases. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
Eigenschaften
Produktname |
5-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(propylthio)pyrimidine |
---|---|
Molekularformel |
C19H23ClN4O2S |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
(5-chloro-2-propylsulfanylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23ClN4O2S/c1-3-12-27-19-21-13-16(20)17(22-19)18(25)24-10-8-23(9-11-24)14-4-6-15(26-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3 |
InChI-Schlüssel |
QVSQOGAZVDAKKL-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl |
Kanonische SMILES |
CCCSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.